Cas no 115618-99-0 (Quinoprazine)

Quinoprazine structure
Quinoprazine structure
Product Name:Quinoprazine
CAS No:115618-99-0
MF:C25H26N4
MW:382.500745296478
CID:230606
PubChem ID:159481
Update Time:2025-04-19

Quinoprazine Chemical and Physical Properties

Names and Identifiers

    • Quinoprazine
    • Benzo(g)quinolin-4-amine, N-(4-(4-ethyl-1-piperazinyl)phenyl)-
    • N-(4-(4-Ethyl-1-piperazinyl)phenyl)benzo(g)quinolin-4-amine
    • N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
    • DTXSID10921777
    • Oprea1_224629
    • EU-0000010
    • CHEMBL494487
    • N-(4-(4-ethylpiperazin-1-yl)phenyl)benzo[g]quinolin-4-amine
    • US9211296, Table 7, Compd: 1
    • HY-147371
    • CS-0567634
    • BDBM196131
    • IDI1_019371
    • 4-(4-(4-ethylpiperazinyl-1)phenylamino)benzo(g)quinoline
    • HMS1473C09
    • CBDivE_004992
    • SCHEMBL12851549
    • NCGC00173873-01
    • 115618-99-0
    • ChemDiv3_000053
    • N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
    • AKOS001483131
    • Inchi: 1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27)
    • InChI Key: FGVVQTVRBTWGJA-UHFFFAOYSA-N
    • SMILES: N1(CC)CCN(C2C=CC(=CC=2)NC2C=CN=C3C=C4C=CC=CC4=CC=23)CC1

Computed Properties

  • Exact Mass: 382.21598
  • Monoisotopic Mass: 382.216
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • Density: 1.203
  • Boiling Point: 585.6°Cat760mmHg
  • Flash Point: 308°C
  • Refractive Index: 1.697
  • PSA: 31.4
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